molecular formula C23H40O5S B117595 Norcdc-sul CAS No. 145523-79-1

Norcdc-sul

Cat. No. B117595
M. Wt: 428.6 g/mol
InChI Key: NTBYMHPNFQILPA-VEPRGJRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norcdc-sul is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that is used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Norcdc-sul has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Norcdc-sul has several scientific research applications, including its use as a ligand in the synthesis of metal complexes for medicinal chemistry and biochemistry research. It has been used to synthesize ruthenium complexes that have shown promising anticancer activity in vitro. Norcdc-sul has also been used in the synthesis of platinum complexes that have shown potential as anticancer agents. In addition, Norcdc-sul has been used as a building block in the synthesis of novel organic compounds for drug discovery.

Mechanism Of Action

The mechanism of action of Norcdc-sul is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding may lead to the activation or inhibition of these receptors or enzymes, resulting in various physiological effects.

Biochemical And Physiological Effects

Norcdc-sul has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, Norcdc-sul has been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Norcdc-sul is its high purity and yield, which makes it an ideal compound for use in laboratory experiments. It is also relatively easy to synthesize using simple chemical reactions. However, one of the limitations of Norcdc-sul is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Norcdc-sul, including its use in the synthesis of novel metal complexes for medicinal chemistry and biochemistry research. It may also be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and oxidative stress-related diseases. In addition, further research is needed to fully understand the mechanism of action of Norcdc-sul and its physiological effects.

Synthesis Methods

Norcdc-sul can be synthesized using several methods, including the reaction of norbornene with sulfur monochloride, followed by hydrolysis. The reaction mechanism involves the addition of the sulfur monochloride to the double bond of norbornene, followed by the hydrolysis of the resulting product to yield Norcdc-sul. Another method involves the reaction of norbornene with thionyl chloride, followed by hydrolysis. This method yields Norcdc-sul in high yields and purity.

properties

CAS RN

145523-79-1

Product Name

Norcdc-sul

Molecular Formula

C23H40O5S

Molecular Weight

428.6 g/mol

IUPAC Name

(3R)-3-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butane-1-sulfonic acid

InChI

InChI=1S/C23H40O5S/c1-14(8-11-29(26,27)28)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(24)12-15(22)13-20(21)25/h14-21,24-25H,4-13H2,1-3H3,(H,26,27,28)/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23-/m1/s1

InChI Key

NTBYMHPNFQILPA-VEPRGJRUSA-N

Isomeric SMILES

C[C@H](CCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

3,7-dihydroxy-24-norcholane-23-sulfonate
3alpha,7alpha-dihydroxy-24-nor-5beta-cholane-23-sulfonate
3alpha,7beta-dihydroxy-24-nor-5beta-cholane-23-sulfonate
norCDC-sul
norUDC-SO3Na

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.